molecular formula C7H8N2O2 B015663 4-Methyl-3-nitroaniline CAS No. 119-32-4

4-Methyl-3-nitroaniline

Cat. No. B015663
CAS RN: 119-32-4
M. Wt: 152.15 g/mol
InChI Key: GDIIPKWHAQGCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-nitroaniline is a compound useful in organic synthesis. It is used to make pigments and dyes. It could also be used in Environmental Testing . It is a derivative of aniline, carrying a nitro functional group .


Synthesis Analysis

The synthesis of 4-Methyl-3-nitroaniline involves the reaction of p-toluidine with sulfuric acid and uronium nitrate. The reaction mass is stirred at 0 - 10°C for 30 minutes. The progress of the reaction is monitored by TLC. On completion of the reaction, the reaction mixture is quenched with ice water and the solid formed is filtered. The solid obtained is taken in 20% NaOH solution (up to pH12) and filtered. The product is obtained as a yellow colored solid .


Molecular Structure Analysis

The molecular formula of 4-Methyl-3-nitroaniline is C7H8N2O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Methyl-3-nitroaniline is one of the intermediates or products in the photochemical transformations (λ=254 nm) of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions containing the cationic surfactant cetyltrimethylammonium (CTA) and the anionic nucleophile borohydride (BH 4-) .


Physical And Chemical Properties Analysis

4-Methyl-3-nitroaniline has a melting point of 74-77 °C (lit.) and a boiling point of 169 °C (21 mmHg). It has a density of 1.312 and a refractive index of 1.6276 (estimate). It has a flash point of 157 °C and is stored below +30°C .

Scientific Research Applications

Nonlinear Optical Applications

4-Methyl-3-nitroaniline has been successfully grown as a single crystal and used in nonlinear optical applications . The third-order nonlinear optical (NLO) properties of the grown 4-methyl-2-nitroaniline single crystal make it suitable for optical switching applications .

Frequency Converters

The organic crystals of 4-Methyl-3-nitroaniline can be used for frequency doubling and sum-frequency generation . This is due to the sensitive NLO response of delocalized π-electrons, making them highly desirable for integrated optics .

High-Speed Information Processing

The potential applications of 4-Methyl-3-nitroaniline in optoelectronics include high-speed information processing . This is due to its unique nonlinear optical properties .

High Optical Damage Thresholds

4-Methyl-3-nitroaniline has high optical damage thresholds . This makes it a valuable material in the field of optoelectronics .

Insulation for Wires and Cables

4-Methyl-3-nitroaniline can be used in applications including insulation for wires and cables . Its non-hygroscopic nature makes it suitable for such applications .

Electro-Optic Components

4-Methyl-3-nitroaniline can be used in the manufacture of electro-optic components . This is due to its unique properties and potential applications .

Sensors and Capacitors

4-Methyl-3-nitroaniline can also be used in the production of sensors and capacitors . Its unique properties make it a valuable material in these applications .

Optical Switches

Lastly, 4-Methyl-3-nitroaniline can be used in the creation of optical switches . This is due to its third-order nonlinear optical properties .

Safety And Hazards

4-Methyl-3-nitroaniline is toxic by ingestion and intravenous routes. It is combustible when exposed to heat or flame. When heated to decomposition, it emits toxic fumes of NOx . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIIPKWHAQGCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025633
Record name 4-Methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5-nitro-4-toluidine appears as a orange-red or yellow crystalline solid. Insoluble in water. May be toxic by ingestion. Used to make dyes and pigments.
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

315 °F (NTP, 1992)
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.312 (NTP, 1992) - Denser than water; will sink
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

4-Methyl-3-nitroaniline

CAS RN

119-32-4; 60999-18-0, 119-32-4
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methyl-3-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-nitroaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-methyl-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-p-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-3-NITROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8UZ1Q81F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

172 to 174 °F (NTP, 1992)
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-nitroaniline
Reactant of Route 3
4-Methyl-3-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-nitroaniline
Reactant of Route 5
4-Methyl-3-nitroaniline
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-nitroaniline

Q & A

Q1: What is the role of 4-Methyl-3-nitroaniline in the synthesis of Imatinib Mesylate?

A1: 4-Methyl-3-nitroaniline serves as a crucial starting material in several reported synthetic routes for Imatinib Mesylate. [, , ] The compound undergoes a series of reactions, including condensation, reduction, alkylation, and salification, ultimately leading to the formation of Imatinib Mesylate. []

Q2: How does the structure of 4-Methyl-3-nitroaniline contribute to its hydrogen bonding capabilities?

A2: 4-Methyl-3-nitroaniline exhibits interesting hydrogen bonding behavior due to the presence of both a hydrogen bond donor (amino group) and acceptor (nitro group). Studies have shown that it can form intramolecular N—H⋯O hydrogen bonds and participate in various intermolecular hydrogen bonding patterns. [, , ] The position of the methyl group on the aromatic ring also influences the crystal packing and hydrogen bond network formation. []

Q3: Can 4-Methyl-3-nitroaniline be used as a fluorescence quencher?

A3: Yes, research suggests that 4-Methyl-3-nitroaniline, along with other nitroanilines, can quench the fluorescence of compounds like pyrene. [] The quenching efficiency appears to be influenced by the position of the nitro group and the solvent used. Notably, 4-nitroanilines, including 4-Methyl-3-nitroaniline, demonstrated higher quenching efficiency compared to other isomers. []

Q4: Are there any studies investigating the environmental fate of 4-Methyl-3-nitroaniline?

A4: While limited research specifically focuses on 4-Methyl-3-nitroaniline, studies on its parent compound, 2,4-dinitrotoluene, offer insights into its environmental degradation. Research indicates that 2,4-dinitrotoluene can be biodegraded in aerobic composting processes. [] One of the identified degradation pathways involves reduction to 4-methyl-3-nitroaniline, which can further undergo covalent binding to organic matter. []

Q5: What are the analytical techniques used to characterize 4-Methyl-3-nitroaniline?

A5: Common analytical techniques employed to characterize 4-Methyl-3-nitroaniline include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 15N NMR have been utilized to confirm the structure and study the interactions of 4-Methyl-3-nitroaniline. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and elucidate structural features. []
  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. []
  • X-ray Crystallography: This technique has been used to determine the crystal structure and hydrogen bonding interactions of 4-Methyl-3-nitroaniline. [, , ]

Q6: Has the acid-base behavior of 4-Methyl-3-nitroaniline been studied?

A6: Yes, the acid-base equilibria of 4-Methyl-3-nitroaniline have been investigated in n-butanol. [] The study determined the overall dissociation constant and the dissociation constant of ion pairs, revealing that a significant portion of the compound exists as ion pairs in this solvent. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.